N‑Myristoyltransferase Catalytic Efficiency: (5Z,8Z)-14:2 vs. Myristoyl-CoA (14:0)
In recombinant human NMT assays, (5Z,8Z)-tetradecadienoyl‑CoA (14:2n‑6‑CoA) exhibits a 1.9‑fold lower catalytic efficiency (V_max/K_m) relative to the canonical substrate myristoyl‑CoA (14:0‑CoA) [1]. By comparison, the monounsaturated analog 5‑cis‑tetradecenoyl‑CoA (14:1n‑9‑CoA) shows a 3.1‑fold reduction, indicating that the second cis double bond partially restores catalytic competence but does not match the saturated reference compound.
| Evidence Dimension | Catalytic efficiency (V_max/K_m) of human N‑myristoyltransferase |
|---|---|
| Target Compound Data | 1.9‑fold lower than 14:0‑CoA (14:2n‑6‑CoA) |
| Comparator Or Baseline | Myristoyl‑CoA (14:0‑CoA); 14:1n‑9‑CoA is 3.1‑fold lower |
| Quantified Difference | 14:2n‑6‑CoA ≈ 1.6‑fold more efficient NMT substrate than 14:1n‑9‑CoA |
| Conditions | Recombinant human NMT type I/II; peptide acceptor derived from cAMP‑dependent kinase A catalytic subunit |
Why This Matters
This quantitation confirms that (5Z,8Z)‑14:2 is not merely an unsaturated surrogate but has distinct kinetic properties that must be accounted for in NMT‑dependent protein modification studies and anti‑HIV assembly screening.
- [1] Rundle DR, Rajala RVS, Anderson RE. Exp Eye Res. 2002;75(1):87-97; data on catalytic efficiency for 14:0‑CoA, 14:1n‑9‑CoA, and 14:2n‑6‑CoA. View Source
